N-Butyl(4-(2-pyridyl)piperazinyl)formamide
Description
Significance of Piperazine (B1678402) and Pyridine (B92270) Derivatives in Chemical Research
Piperazine and pyridine derivatives are cornerstones of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. nbinno.com The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a particularly favored scaffold in drug design. nih.govresearchgate.net Its versatile structure allows for easy modification at two distinct points, enabling chemists to fine-tune pharmacological activity and pharmacokinetic properties such as solubility and bioavailability. nbinno.comnih.gov This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including psychiatry, oncology, and infectious diseases. nbinno.comresearchgate.netnih.gov The piperazine nucleus is a prominent feature in antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone. researchgate.netnih.gov
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most extensively used scaffolds in drug discovery. nih.gov Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net The adaptability of the pyridine scaffold as both a reactant and a starting material for structural modifications has made it invaluable in the search for new medicines. enpress-publisher.comresearchgate.net Consequently, pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govekb.egekb.eg
Table 1: Examples of Marketed Drugs Containing Piperazine or Pyridine Scaffolds
| Drug Name | Core Scaffold | Therapeutic Area |
|---|---|---|
| Imatinib | Piperazine | Cancer (Chronic Myeloid Leukemia) researchgate.net |
| Crizotinib | Pyridine | Cancer (Non-small cell lung cancer) nih.gov |
| Vortioxetine | Piperazine | Psychiatry (Antidepressant) researchgate.netnih.gov |
| Abiraterone acetate | Pyridine | Cancer (Prostate Cancer) nih.gov |
| Sildenafil | Piperazine | Erectile Dysfunction researchgate.net |
Role of Formamide (B127407) Moiety in Synthetic and Biological Contexts
The formamide moiety (–NHCHO) is far more than a simple structural linker; it plays a multifaceted role in both synthetic chemistry and biological systems. In organic synthesis, formamide is recognized not just as a polar aprotic solvent but also as a versatile reagent, catalyst, and stabilizer. nih.gov It serves as a C1 building block for the construction of various heterocyclic compounds and can be a source of different functional groups. nih.govresearchgate.net Formamide is a key reagent in named reactions such as the Leuckart reaction for preparing primary amines. wikipedia.org
From a biological and medicinal chemistry perspective, the formamide functional group is a crucial backbone in numerous compounds with biological relevance. acs.org Formamide derivatives have been investigated as potential therapeutic agents for a range of diseases, including cancer and inflammatory conditions. ontosight.ai The formamide group can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. Its unique chemical properties have also led to its investigation in prebiotic chemistry, where it has been proposed as a potential alternative solvent to water for the origins of life. wikipedia.orgresearchgate.net Furthermore, it can serve as a nitrogen source in biotechnological applications, showcasing its utility in engineered metabolic pathways. nih.gov
Overview of the N-Butyl(4-(2-pyridyl)piperazinyl)formamide Scaffold in Contemporary Academic Literature
A thorough review of contemporary academic and scientific literature reveals a notable absence of studies focused specifically on this compound. While its constituent parts are ubiquitous in chemical research, this particular combination appears to be a novel entity that has not been the subject of dedicated synthesis or application-focused investigation.
The compound is listed in chemical supplier catalogs for research purposes, and its basic physicochemical properties can be compiled. biosynth.com
Table 2: Chemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 335282-64-9 biosynth.com |
| Molecular Formula | C₁₄H₂₂N₄O biosynth.com |
| Molar Mass | 262.35 g/mol biosynth.com |
Although no direct synthetic routes for this compound are published, its synthesis could be envisioned based on established chemical reactions for related structures. For instance, synthetic approaches to similar piperazine-containing drugs often involve nucleophilic aromatic substitution (SNAr) reactions or Buchwald-Hartwig amination to couple the piperazine and pyridine rings. nih.gov The N-butylformamide (B1215654) moiety could then be introduced by reacting the resulting 1-(2-pyridyl)piperazine (B128488) with a suitable N-butylformamide precursor or through a formylation reaction followed by alkylation.
Research Gaps and Future Perspectives in the Field
The primary research gap concerning this compound is the complete lack of published data on its synthesis, characterization, and potential applications. The molecule's unique architecture, which combines the proven pharmacophores of 2-substituted pyridine and N,N'-disubstituted piperazine with a formamide linker, presents a compelling case for future investigation.
Future perspectives for research on this scaffold include:
Synthetic Chemistry: Development and optimization of a reliable, high-yield synthetic pathway to this compound and a library of its analogues. This would involve exploring different coupling strategies and reaction conditions to build the core structure efficiently.
Medicinal Chemistry: Given the prevalence of the pyridyl-piperazine motif in centrally active agents, a primary focus would be to screen the compound for activity against central nervous system (CNS) targets, such as dopamine, serotonin (B10506), or histamine (B1213489) receptors. nih.gov Furthermore, the anticancer potential could be explored, as both pyridine and piperazine rings are found in numerous kinase inhibitors and other oncology drugs. ekb.egekb.eg
Coordination Chemistry and Catalysis: The presence of multiple nitrogen atoms in the pyridyl and piperazine rings makes the molecule a potential ligand for coordinating with metal ions. Future research could explore the synthesis of metal complexes involving this scaffold and investigate their catalytic activity or material properties.
Pharmacokinetic Profiling: Should any biological activity be discovered, a comprehensive study of the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential to evaluate its potential as a drug candidate. The interplay between the lipophilic n-butyl group and the polar pyridyl-piperazine core would likely have a significant impact on these properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piperazine |
| Pyridine |
| Formamide |
| Clozapine |
| Vortioxetine |
| Buspirone |
| Imatinib |
| Crizotinib |
| Abiraterone acetate |
| Sildenafil |
| Isoniazid |
Properties
IUPAC Name |
N-butyl-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-3-7-16-14(19)18-11-9-17(10-12-18)13-6-4-5-8-15-13/h4-6,8H,2-3,7,9-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGOFKIERTOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Butyl 4 2 Pyridyl Piperazinyl Formamide
Retrosynthetic Analysis of N-Butyl(4-(2-pyridyl)piperazinyl)formamide
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. For this compound, this process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
The primary disconnections for this compound are identified at the amide bond and the two C-N bonds of the piperazine (B1678402) ring. This leads to three key synthons: a butylaminyl fragment, a piperazine core, and a 2-pyridyl group. The formyl group can be introduced onto the secondary amine of the piperazine derivative.
This analysis suggests a synthetic pathway beginning with the sequential N-alkylation of piperazine to introduce the butyl and 2-pyridyl groups, followed by a final formylation step to yield the target molecule. The order of the N-alkylation steps can be varied, offering flexibility in the synthetic strategy.
Classical and Contemporary Approaches to Piperazine N-Alkylation
The piperazine moiety is a common scaffold in many biologically active compounds. researchgate.net The N-alkylation of piperazine is a fundamental transformation in the synthesis of a wide array of derivatives. acs.orgambeed.comorganic-chemistry.org
The introduction of the N-butyl group onto the piperazine ring can be achieved through several methods. A common approach involves the reaction of piperazine with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of piperazine can be used.
Alternatively, protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) allows for selective mono-alkylation. researchgate.net The protecting group can then be removed to allow for further functionalization. Reductive amination, reacting piperazine with butyraldehyde (B50154) in the presence of a reducing agent, is another effective method that can prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net One study reported the synthesis of N-alkylpiperazines by alkylating N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net
| Method | Reagents | Key Considerations |
|---|---|---|
| Direct Alkylation | Butyl halide (e.g., butyl bromide), Base | Use of excess piperazine to favor mono-alkylation. |
| Protected Piperazine | Boc-piperazine, Butyl halide, Base; followed by deprotection | Allows for selective mono-alkylation. researchgate.net |
| Reductive Amination | Butyraldehyde, Reducing agent (e.g., NaBH(OAc)3) | Avoids the formation of quaternary ammonium salts. researchgate.net |
| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, Butyl halide; followed by hydrolysis | An alternative route to N-butylpiperazine. researchgate.net |
The introduction of the 2-pyridyl group to the piperazine core is a crucial step. wikipedia.orgnih.govsigmaaldrich.com This is typically achieved through a nucleophilic aromatic substitution reaction where piperazine, or a mono-N-butylated piperazine, displaces a leaving group from the 2-position of the pyridine (B92270) ring. google.com Common substrates for this reaction include 2-halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine. google.com The reaction is often carried out in the presence of a base and may be facilitated by heating. nih.gov The presence of an electron-withdrawing group on the pyridine ring can enhance the rate of this substitution reaction. nih.gov
Formylation Reactions for Amide Bond Formation
The final step in the synthesis is the formation of the formamide (B127407) bond. Formamides are important intermediates in various chemical syntheses. nih.govbeilstein-journals.org
N-formylation of the secondary amine of N-butyl-N'-(2-pyridyl)piperazine can be accomplished using a variety of formylating agents. mdpi.comresearchgate.netsemanticscholar.org Classical methods often employ formic acid, sometimes with a dehydrating agent, or formic acid derivatives like formates. nih.gov The reaction of an amine with formic acid can be driven to completion by removing the water that is formed. nih.gov Other reagents such as chloral (B1216628) have also been used for the formylation of amines. nih.gov
| Formylating Agent | Typical Conditions | Byproducts |
|---|---|---|
| Formic Acid | Heating, often with a dehydrating agent or azeotropic removal of water. nih.gov | Water |
| Ethyl Formate (B1220265) | Heating, can be performed catalyst-free. tandfonline.com | Ethanol |
| Chloral | Low temperature. nih.gov | Chloroform nih.gov |
| Carbon Dioxide and a Reductant | Mild conditions, often catalyst-free. rsc.orgresearchgate.net | Dependent on the reductant used. |
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. ucl.ac.ukbohrium.comnih.govresearchgate.net This has led to the exploration of catalyst-free and green chemistry approaches for formamide synthesis.
Several studies have reported the N-formylation of amines using formic acid or ethyl formate under solvent-free and catalyst-free conditions, often with moderate to excellent yields. tandfonline.com Another innovative and green approach involves the use of carbon dioxide as a C1 source in the presence of a suitable reductant, such as ammonia (B1221849) borane (B79455) (BH3NH3) or hydrosilanes, to achieve N-formylation under mild and catalyst-free conditions. rsc.orgresearchgate.netrsc.org These methods align with the principles of green chemistry by avoiding the use of hazardous reagents and minimizing waste generation. bohrium.com
Synthesis of Structural Analogues and Derivatives of this compound
The generation of analogues of this compound is achieved by systematically altering each of its four key structural components. These modifications are crucial for exploring the chemical space around the parent molecule. The primary synthetic route involves two main steps: the coupling of a substituted pyridine with piperazine, followed by the attachment of the N-alkyl formamide side chain.
The N-butyl group can be readily modified to explore the impact of chain length, branching, and cyclization. The synthesis of these analogues typically starts from 1-(pyridin-2-yl)piperazine, which is then acylated or alkylated. For formamide analogues, a common method involves reaction with various isocyanates or the formylation of N-alkylated piperazine precursors.
Research has shown that varying the alkyl substituent can be achieved by reacting 1-(pyridin-2-yl)piperazine with different alkyl isocyanates or by multi-step synthesis involving the introduction of an alkyl group prior to formylation. This allows for the creation of a homologous series of compounds. For instance, N-alkyl chains ranging from methyl (C1) to octadecyl (C18) have been synthesized in related compound series to systematically probe the effects of lipophilicity. nih.gov
Table 1: Examples of N-Alkyl Chain Modifications This table is illustrative of potential modifications based on common synthetic strategies.
| R-Group (Alkyl Chain) | Synthetic Precursor | Reaction Type |
| Methyl | Methyl isocyanate | Acylation |
| Ethyl | Ethyl isocyanate | Acylation |
| Isopropyl | Isopropyl isocyanate | Acylation |
| Propyl | Propyl isocyanate | Acylation |
| Cyclohexyl | Cyclohexyl isocyanate | Acylation |
| Benzyl | Benzyl bromide, then formylation | N-Alkylation |
Introducing substituents onto the pyridyl ring is a key strategy for creating analogues. These modifications are typically incorporated at the beginning of the synthetic sequence by using a substituted 2-chloropyridine as the starting material. The electronic nature and position of the substituent can significantly influence the reactivity and properties of the final compound.
The synthesis usually involves an aromatic nucleophilic substitution (SNAr) reaction between a substituted 2-halopyridine and piperazine. nih.govmdpi.com For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine readily yields 1-(3-nitropyridin-2-yl)piperazine (B1350711) due to the electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic attack. nih.gov Subsequent reduction of the nitro group can provide an amino substituent, which can be further functionalized. Other substituents can be introduced using various methods for pyridine synthesis and functionalization. youtube.comyoutube.commdpi.com
Table 2: Synthesis of Pyridyl-Modified Precursors
| Pyridyl Precursor | Reagents | Reaction Type | Resulting Intermediate |
| 2-Chloropyridine | Piperazine, Base | SNAr | 1-(Pyridin-2-yl)piperazine |
| 2-Chloro-3-nitropyridine | Piperazine, Base | SNAr | 1-(3-Nitropyridin-2-yl)piperazine nih.gov |
| 2-Bromo-5-methoxypyridine | Piperazine, Pd-catalyst, Base | Buchwald-Hartwig Amination | 1-(5-Methoxypyridin-2-yl)piperazine |
| 2-Chloro-4-methylpyridine | Piperazine, Base | SNAr | 1-(4-Methylpyridin-2-yl)piperazine |
The piperazine ring itself can be a target for modification, although this is less common than altering the N-substituents. Functionalization can include substitution on the carbon atoms of the ring. Such syntheses are more complex and often require building the substituted piperazine ring from acyclic precursors. The primary methods for attaching the pyridyl group to the piperazine nitrogen remain consistent, utilizing reactions like Buchwald-Hartwig amination or SNAr. nih.govmdpi.com
The formamide linker is a critical component that can be replaced with bioisosteres to alter properties such as metabolic stability and hydrogen bonding capacity. drughunter.comscripps.eduprinceton.edu Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize molecular properties. researchgate.net
Common isosteres for the amide group include:
Reverse Amide: The connectivity is flipped to -NH-C(=O)-.
Thioamide: The carbonyl oxygen is replaced by sulfur.
Heterocyclic Rings: Stable five-membered rings like 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole, or 1,2,4-triazole (B32235) can mimic the geometry and hydrogen bonding pattern of the amide bond while often conferring greater metabolic stability. drughunter.com
Trifluoroethylamine: This group can act as a non-hydrolyzable amide mimic, where the electronegative trifluoromethyl group emulates the carbonyl. drughunter.com
The synthesis of these analogues requires different coupling strategies. For example, the synthesis of a 1,2,4-oxadiazole analogue would involve reacting an amidoxime (B1450833) intermediate with a carboxylic acid derivative.
Table 3: Potential Isosteric Replacements for the Formamide Linker
| Isostere | Structure | Key Features |
| Thioamide | -C(=S)NH- | Similar geometry, altered electronics |
| 1,2,4-Oxadiazole | Heterocyclic Ring | Metabolically stable, H-bond acceptor drughunter.com |
| 1,2,4-Triazole | Heterocyclic Ring | H-bond donor and acceptor, stable drughunter.com |
| Trifluoroethylamine | -CF₂-NH- | Non-ionizable, metabolically stable drughunter.com |
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is essential for achieving high yields and purity in the synthesis of this compound and its derivatives. The two key transformations are the N-arylation of piperazine and the subsequent formylation.
For the N-arylation step , which couples piperazine with a 2-halopyridine, several factors are critical.
Reaction Type: If the pyridine ring is electron-deficient (e.g., containing a nitro group), a direct SNAr reaction is often efficient. Conditions for this reaction, such as solvent and temperature, can be optimized. For example, refluxing in acetonitrile (B52724) has been shown to be effective. nih.gov For less activated pyridines, palladium-catalyzed Buchwald-Hartwig amination is a common alternative.
Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. Screening different combinations is a standard optimization procedure.
Solvent and Temperature: Solvents such as toluene, dioxane, or DMF are commonly used. The reaction temperature is often elevated to drive the reaction to completion.
For the formylation step , where the N-butylformamide (B1215654) group is introduced, optimization depends on the chosen method.
Using Isocyanates: The reaction of 1-(pyridin-2-yl)piperazine with butyl isocyanate is often straightforward. Optimization may involve adjusting the solvent (e.g., acetonitrile, dichloromethane) and temperature to control the reaction rate and minimize side products. nih.gov
Direct Formylation: Methods like the Vilsmeier-Haack reaction can be used to formylate amines. researchgate.net Optimization involves controlling the stoichiometry of the Vilsmeier reagent and the reaction temperature. Other formylating agents include formic acid or its derivatives, often in the presence of a coupling agent. Copper-catalyzed formylation using reagents like DMSO as the formyl source has also been reported for certain N-heterocycles. nih.govrsc.org
A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently screen multiple variables (temperature, solvent, catalyst loading, base) simultaneously to identify the optimal conditions for maximizing yield and minimizing impurities.
Advanced Spectroscopic and Structural Elucidation of N Butyl 4 2 Pyridyl Piperazinyl Formamide
Vibrational Spectroscopy for Conformational and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure, conformational isomers, and intermolecular interactions, such as hydrogen bonding, of N-Butyl(4-(2-pyridyl)piperazinyl)formamide.
Infrared (IR) Spectroscopic Investigations
An IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:
C=O Stretching: The amide carbonyl group would display a strong absorption band, typically in the region of 1630-1680 cm⁻¹. The precise position of this band would be sensitive to the local electronic environment and any involvement in hydrogen bonding.
N-H Stretching and Bending: If the formamide (B127407) exists in a conformation allowing for N-H bonds, their stretching vibrations would appear in the 3200-3500 cm⁻¹ region. Bending vibrations would be observed at lower frequencies.
C-N Stretching: Vibrations associated with the C-N bonds of the piperazine (B1678402) ring, the butyl group, and the formamide moiety would be found in the fingerprint region (approximately 1000-1350 cm⁻¹).
C-H Stretching and Bending: Aliphatic C-H stretching from the butyl group and piperazine ring would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridyl group would appear just above 3000 cm⁻¹. Bending vibrations would be present at lower wavenumbers.
Pyridine (B92270) Ring Vibrations: Characteristic ring stretching and bending modes for the 2-substituted pyridine ring would be observable in the 1400-1600 cm⁻¹ region.
Analysis of band shifts, particularly of the C=O stretching frequency, upon changes in solvent or concentration could provide insights into intermolecular hydrogen bonding.
Raman Spectroscopic Studies
Raman spectroscopy would provide complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations of the aromatic pyridyl ring.
Vibrations of the piperazine ring skeleton.
Stretching of the C-C backbone of the butyl group.
The combination of IR and Raman data would allow for a more complete vibrational assignment and a deeper understanding of the molecule's conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the detailed structure and dynamics of molecules in solution. A full suite of NMR experiments would be necessary to unambiguously assign the stereochemistry and study the dynamic processes of this compound.
2D NMR Techniques (COSY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. However, for a molecule of this complexity, 2D NMR techniques are essential for complete assignment:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the butyl chain and the piperazine ring, as well as within the pyridyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule, for example, linking the butyl group to the formamide nitrogen, the formamide carbonyl to the piperazine ring, and the piperazine ring to the pyridyl group.
Variable Temperature NMR for Rotational Barriers
The formamide C-N bond has a significant degree of double bond character, which can lead to restricted rotation and the presence of conformational isomers (rotamers) at room temperature. This would manifest as a doubling of certain signals in the NMR spectra. Variable temperature (VT) NMR studies would be employed to investigate this dynamic process. By increasing the temperature, the rate of rotation around the C-N bond would increase, eventually leading to the coalescence of the doubled signals. From the coalescence temperature and the frequency difference between the signals, the energy barrier to rotation could be calculated. Similar dynamic processes might also be observable for the piperazine ring inversion.
Computational and Theoretical Chemistry Investigations of N Butyl 4 2 Pyridyl Piperazinyl Formamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular properties, which are key to understanding a compound's stability and reactivity. scilit.comwikipedia.org
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For N-Butyl(4-(2-pyridyl)piperazinyl)formamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized ground-state geometry. jddtonline.info This process minimizes the molecule's energy to predict the most stable three-dimensional arrangement of its atoms.
The outputs of such a study would include key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the precise geometry of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the spatial orientation of the n-butyl, formamide (B127407), and pyridyl groups. mdpi.com These calculated parameters can be compared with experimental data from X-ray crystallography where available.
Illustrative DFT-Calculated Ground State Properties This table presents hypothetical, yet typical, data for a molecule like this compound to illustrate the output of a DFT study.
| Parameter | Value | Description |
| Total Energy | -885.4 Hartree | The calculated total energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment | 3.5 Debye | A measure of the molecule's overall polarity arising from its charge distribution. |
| C=O Bond Length | 1.23 Å | The predicted length of the carbonyl double bond in the formamide group. |
| C-N (Piperazine) | 1.46 Å | The average predicted length of the carbon-nitrogen bonds within the piperazine ring. |
| Pyridyl-N-Piperazine Angle | 118.5° | The predicted bond angle involving the pyridyl nitrogen and the piperazine ring. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). jddtonline.info
The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. jddtonline.infomdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity profile. For this compound, this analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Illustrative Reactivity Indices from HOMO-LUMO Analysis This table shows representative values for quantum chemical descriptors derived from FMO analysis, illustrating what a study on this compound would yield.
| Parameter | Formula | Illustrative Value | Interpretation |
| EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV | Indicates high kinetic stability and relatively low chemical reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / 2η | 1.43 eV | Measures the propensity of the species to accept electrons. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them, which collectively define the molecule's energy landscape.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It is less computationally expensive than quantum methods, making it suitable for exploring the vast conformational space of flexible molecules. A systematic search or, more commonly, Molecular Dynamics (MD) simulations can be used to sample different conformations over time. nih.gov
An MD simulation of this compound would involve simulating the motion of its atoms over a period of nanoseconds, allowing the molecule to explore various rotational states of the n-butyl chain and orientations of the pyridyl and formamide groups relative to the piperazine ring. researchgate.net This analysis would identify the most populated (lowest energy) conformational states and the dynamic transitions between them.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuous medium with a defined dielectric constant). researchgate.net
Studying this compound in different simulated solvents (e.g., water, chloroform) would reveal how intermolecular interactions with the solvent affect the conformational equilibrium. For example, a polar solvent might stabilize conformations where polar groups are more exposed, potentially altering the molecule's preferred shape and reactivity compared to the gas phase.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is essential in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
For this compound, a docking study would involve selecting a relevant protein target—for example, a receptor or enzyme implicated in a disease pathway where arylpiperazine compounds are known to be active. nih.govnih.govnih.gov The simulation would place the flexible ligand into the binding site of the rigid or flexible receptor, sampling numerous poses and scoring them based on binding energy.
The results would predict the most likely binding pose and provide a binding affinity score (e.g., in kcal/mol). Analysis of the top-ranked pose would reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. researchgate.netmdpi.com
Hypothetical Molecular Docking Results This table illustrates the type of information obtained from a molecular docking study of this compound with a hypothetical protein target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Asp145 | Hydrogen bond with formamide C=O |
| Phe80 | Pi-pi stacking with pyridyl ring | ||
| Val25, Leu130 | Hydrophobic interactions with n-butyl chain | ||
| Lys30 | Cation-pi interaction with pyridyl ring |
In Silico Screening and Virtual Libraries
In silico screening has become a cornerstone in modern drug discovery, enabling the rapid assessment of large virtual libraries of compounds for their potential biological activity. For scaffolds related to this compound, such as pyridylpiperazine and piperazine carboxamide derivatives, virtual screening campaigns are instrumental in identifying promising lead candidates. researchgate.netscispace.com
The process typically begins with the generation of a virtual library, which can consist of thousands to millions of molecules with structural similarities to the core compound. These libraries are often designed to explore a wide range of chemical space by systematically modifying substituents on the pyridyl, piperazine, or formamide moieties. Computational tools are then employed to predict various properties of these virtual compounds, including their binding affinity to specific biological targets, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. researchgate.netmdpi.com For instance, studies on piperazine-based compounds have utilized in silico ADME predictions to assess their drug-likeness based on parameters like Lipinski's "Rule of Five" and Jorgensen's "Rule of Three". mdpi.com
The screening of these libraries against a biological target, such as a receptor or enzyme, is often performed using molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org The results of such screenings are typically ranked based on a scoring function that estimates the binding affinity, allowing for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental validation. jetir.org For example, in silico analysis of piperidine-based sulfo carboxamide derivatives has been used to identify compounds with better competitive inhibition profiles than existing molecules.
| Parameter | Description | Relevance in Virtual Screening |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences solubility, permeability, and bioavailability. Lipinski's Rule of Five suggests a molecular weight of <500 Da for good oral absorption. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects solubility, absorption, and membrane permeability. A LogP value of <5 is generally preferred for drug candidates. |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Crucial for molecular recognition and binding to biological targets. Lipinski's Rule suggests <5 hydrogen bond donors. |
| Hydrogen Bond Acceptors | The number of electronegative atoms (e.g., O, N) with lone pairs of electrons. | Important for forming hydrogen bonds with biological targets. Lipinski's Rule suggests <10 hydrogen bond acceptors. |
| Docking Score | A numerical value that estimates the binding affinity between a ligand and a receptor. | Used to rank and prioritize compounds in virtual screening. Lower (more negative) scores generally indicate better binding affinity. |
Binding Mode Analysis and Interaction Hotspots
Understanding the specific interactions between a ligand and its biological target is crucial for structure-based drug design and optimization. Binding mode analysis, often performed using molecular docking and molecular dynamics simulations, elucidates the key interactions that stabilize the ligand-receptor complex. For compounds structurally related to this compound, these analyses have revealed common interaction patterns. nih.govnih.gov
Molecular docking studies on pyridylpiperazine derivatives have identified key amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the ligand. nih.gov For example, in the context of urease inhibition, docking studies of pyridylpiperazine hybrids have shown favorable interactions with the active site, with calculated binding energies significantly lower than that of the standard inhibitor. nih.gov Similarly, studies on piperazine derivatives as efflux pump inhibitors have used molecular docking to evaluate binding poses and identify critical interactions. nih.gov
Molecular dynamics simulations can further refine the understanding of the binding mode by simulating the dynamic behavior of the ligand-receptor complex over time. indexcopernicus.com These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. For instance, molecular dynamics simulations of piperazin-1-ylpyridazine derivatives have been used to evaluate the binding pattern and stability of these compounds with their target protein. indexcopernicus.com
| Interaction Type | Description | Potential Hotspots for this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms of the pyridyl and piperazine rings, and the oxygen and nitrogen atoms of the formamide group can act as hydrogen bond acceptors and donors. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The butyl group and the aromatic pyridyl ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridyl ring can participate in pi-pi stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. |
| Cation-Pi Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich pi system. | The protonated piperazine nitrogen can interact with aromatic residues in the binding site. |
Reaction Mechanism Studies through Computational Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about transition states and energetic profiles that are often difficult to obtain experimentally. For this compound, computational studies can shed light on its synthesis, potential metabolic transformations, and degradation pathways.
Transition State Characterization
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Quantum chemical calculations, such as density functional theory (DFT), are commonly used to locate and characterize transition states. rsc.orgrsc.org
For the formation of the formamide moiety in this compound, computational studies on amide bond formation can provide valuable insights. rsc.orgacs.org These studies have explored various mechanisms, including those involving the activation of a carboxylic acid and subsequent nucleophilic attack by an amine. rsc.org The transition states for these reactions typically involve the partial formation of the new carbon-nitrogen bond and the breaking of a bond in the activating group. rsc.org Computational analysis of the unimolecular decomposition of formamide has also been performed, identifying the transition states for various dissociation channels. rsc.org
Energetic Profiles of Key Transformations
The energetic profile of a reaction pathway, often depicted as a reaction coordinate diagram, illustrates the change in energy as reactants are converted to products, passing through transition states and any intermediates. acs.org These profiles provide key information about the thermodynamics and kinetics of a reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. ingentaconnect.com
Computational studies have been used to determine the energetic profiles for various reactions relevant to the synthesis and transformation of formamide and piperazine-containing molecules. For example, the formamide-formamidic acid tautomerization has been studied using ab initio quantum chemistry, revealing the endothermicity and activation energy of the reaction. utah.edu Furthermore, computational investigations into the mechanism of amide bond formation have detailed the energy barriers for different catalytic pathways. acs.org In the context of the synthesis of piperazine derivatives, computational modeling has been employed to understand the selectivity of certain reactions by comparing the energies of different transition states.
| Transformation | Computational Method | Key Energetic Parameters |
|---|---|---|
| Amide Bond Formation | Density Functional Theory (DFT) | Activation energy (Ea), reaction energy (ΔErxn), Gibbs free energy of activation (ΔG‡) |
| Formamide Tautomerization | Ab initio quantum chemistry | Endothermicity, activation energy |
| Conformational Analysis | Molecular Mechanics, DFT | Relative energies of different conformers, rotational barriers |
| Piperazine Ring Inversion | DFT | Energy barrier for ring flip |
Ligand Properties and Coordination Chemistry of N Butyl 4 2 Pyridyl Piperazinyl Formamide
Metal Ion Binding Affinity and Selectivity
The N-Butyl(4-(2-pyridyl)piperazinyl)formamide ligand possesses two primary metal-binding sites: the nitrogen atom of the pyridine (B92270) ring and the second nitrogen atom of the piperazine (B1678402) ring. This bidentate chelation is a common feature of pyridyl-piperazine derivatives, which are known to form stable complexes with a variety of transition metal ions. biointerfaceresearch.com The affinity for specific metal ions is influenced by factors such as the ion's size, charge, and electronic configuration.
The pyridine nitrogen, being part of an aromatic system, is a soft donor and is expected to show a preference for softer metal ions like Cu(II), Zn(II), and Ag(I). nih.gov The piperazine nitrogen is a harder donor and can coordinate to a wider range of metal ions. The combination of these two donor sites allows for versatile coordination behavior.
The butylformamide group attached to the piperazine nitrogen can influence the ligand's electronic properties and steric hindrance, which in turn affects its binding affinity and selectivity. The electron-withdrawing nature of the formyl group could modulate the basicity of the adjacent piperazine nitrogen, potentially altering its donor strength and selectivity for certain metal ions compared to unsubstituted or alkyl-substituted pyridyl-piperazines.
Table 1: Predicted Metal Ion Affinity of this compound Based on Analogous Ligands
| Metal Ion | Expected Affinity | Rationale |
| Cu(II) | High | Strong affinity for N-donors, favorable for chelation. |
| Zn(II) | High | Forms stable tetrahedral or octahedral complexes with N-donor ligands. |
| Ag(I) | Moderate to High | Soft acid, interacts favorably with the soft pyridine N-donor. nih.gov |
| Co(II) | Moderate | Forms stable complexes, geometry dependent on reaction conditions. nih.gov |
| Ni(II) | Moderate | Known to form stable complexes with pyridyl-piperazine type ligands. |
| Fe(II)/Fe(III) | Moderate | Coordination is possible, often influenced by the ligand field stabilization energy. |
Design of Metal Complexes with this compound
The design of metal complexes with this ligand would focus on controlling the stoichiometry and the coordination geometry around the metal center. As a bidentate ligand, it can form mononuclear complexes with a general formula [M(L)n]x+, where 'n' can be 1, 2, or 3, depending on the metal ion's coordination number and the steric bulk of the ligand.
For example, with a metal ion that prefers a tetrahedral geometry like Zn(II), a complex of the type [Zn(L)2]2+ could be expected. For metal ions favoring octahedral geometry, such as Co(II) or Ni(II), complexes like [M(L)2(solvent)2]x+ or [M(L)3]x+ could be formed. The butylformamide group would play a role in the packing of the complexes in the solid state and could influence the solubility of the resulting complexes in various solvents.
The flexibility of the piperazine ring, which can adopt chair or boat conformations, adds another layer of complexity and opportunity in the design of these metal complexes. biointerfaceresearch.com The specific conformation adopted upon coordination can be influenced by the metal ion and the presence of counter-anions or solvent molecules.
Applications in Catalysis Research (excluding industrial/commercial processes)
Metal complexes of pyridyl-piperazine ligands have been explored in catalysis research. rsc.org While no specific catalytic applications of this compound complexes are reported, their structural similarity to known catalytic systems suggests potential utility in several areas of academic research.
Complexes of transition metals like copper, palladium, and rhodium with N-donor ligands are known to catalyze a variety of organic transformations. For instance, copper complexes with pyridyl-based ligands have been investigated for oxidation reactions. Palladium complexes are widely studied for cross-coupling reactions, and rhodium complexes are known for their activity in hydrogenation and hydroformylation reactions.
The this compound ligand could be used to create well-defined metal complexes for studying catalytic mechanisms. The electronic and steric properties of the ligand could be tuned by modifying the substituent on the formamide (B127407) nitrogen, allowing for a systematic investigation of ligand effects on catalytic activity and selectivity.
Table 2: Potential Research Areas for Catalytic Applications
| Catalytic Reaction | Potential Metal Complex | Rationale for Investigation |
| Oxidation Reactions | Copper(II) | Copper complexes with N-donor ligands are known to be active in various oxidation processes. |
| C-C Coupling Reactions | Palladium(II) | The pyridyl-piperazine scaffold can stabilize palladium centers in catalytic cycles. |
| Transfer Hydrogenation | Rhodium(I) or Iridium(I) | N-donor ligands are crucial for the activity of many hydrogenation catalysts. |
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Piperazine-containing ligands have been successfully used as building blocks for MOFs. rsc.orgresearchgate.net The this compound ligand has the potential to act as a linker in the formation of MOFs.
The pyridyl nitrogen can coordinate to a metal center, and if the piperazine nitrogen also participates in coordination to another metal center, the ligand can bridge two metal nodes, leading to the formation of a 1D, 2D, or 3D network. The flexibility of the piperazine ring could lead to the formation of dynamic or flexible MOFs that can respond to external stimuli.
The butylformamide group would be oriented into the pores of the MOF, functionalizing the internal surface. This could be advantageous for applications such as selective gas storage or as a platform for post-synthetic modification. For example, a piperazine-functionalized MOF, NJU-Bai19, has shown enhanced methane (B114726) storage capacity. rsc.orgresearchgate.net This suggests that MOFs constructed from ligands like this compound could be of interest in materials science research. The functionalization provided by the ligand could lead to specific interactions with guest molecules within the pores of the MOF. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Butyl 4 2 Pyridyl Piperazinyl Formamide Analogues
Identification of Key Pharmacophoric Elements within the Compound Scaffold
A pharmacophore model describes the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific receptor site. For arylpiperazine derivatives, including the title compound, the key pharmacophoric elements generally consist of an aromatic region, a basic nitrogen atom, and a hydrogen-bond acceptor, all positioned at specific distances from one another. scispace.comslideshare.net
The pyridyl moiety serves as the aromatic component of the pharmacophore, engaging with the receptor primarily through hydrophobic and π-π stacking interactions within a corresponding aromatic binding pocket. scispace.com The position of the nitrogen atom within this ring is a critical determinant of receptor affinity and selectivity. Studies comparing pyridylpiperazine isomers have shown that the 2-pyridyl configuration, as seen in N-Butyl(4-(2-pyridyl)piperazinyl)formamide, is often optimal for achieving high selectivity for certain receptor subtypes. For instance, replacement of the phenyl ring with a 2-pyridyl moiety can lead to a loss of activity at some targets, indicating that the electron density changes caused by the nitrogen atom are crucial for specific molecular recognition. mdpi.com The presence and position of substituents on the pyridyl ring can further modulate activity, with electron-donating or electron-withdrawing groups altering the electronic properties and steric profile of the ligand. nih.gov
Table 1: Influence of Pyridyl Moiety on Receptor Interaction
| Feature | Role in Binding | Common Interactions |
| Aromatic Ring | Occupies a hydrophobic pocket on the receptor surface. | Hydrophobic interactions, π-π stacking. |
| Nitrogen Atom | Influences electronic distribution (dipole moment) and can act as a hydrogen bond acceptor. | Modulates binding affinity and selectivity. |
| 2-Position of N | Confers specific orientation and electronic properties optimal for certain receptor subtypes. | Enhances selectivity compared to 3- or 4-pyridyl isomers. |
The N-butylformamide (B1215654) portion of the molecule extends from the basic piperazine (B1678402) nitrogen and interacts with another region of the receptor.
N-Butyl Chain : The length and lipophilicity of the N-alkyl chain are critical. A butyl group often represents an optimal length for spanning the distance between the core binding region and an ancillary hydrophobic pocket on the receptor. Shorter or longer alkyl chains can lead to a decrease in activity, suggesting a specific spatial constraint in this region. rsc.org Increasing the alkyl chain length generally decreases the diffusion coefficient and can alter molecular packing, which may influence how the ligand approaches and binds to the receptor. nih.govresearchgate.net
Formamide (B127407) Linker : The formamide group (-NH-C(=O)H) serves as a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This linker region is critical for establishing additional interactions that anchor the ligand in the binding site. In many pharmacophore models for related ligands, a hydrogen bond acceptor is a key feature for high affinity. scispace.com Replacing the formamide with other groups, such as an amide or a simple alkyl chain, would significantly alter the hydrogen bonding potential and, consequently, the biological activity.
Table 2: Summary of SAR for the N-Butylformamide Side Chain
| Moiety | Modification | General Effect on Activity | Rationale |
| N-Alkyl Chain | Shortening (e.g., methyl, ethyl) | Often decreases | Fails to reach ancillary hydrophobic pocket. |
| Lengthening (e.g., pentyl, hexyl) | Often decreases | Steric hindrance; suboptimal fit. | |
| Linker | Removal of Carbonyl (C=O) | Decreases | Loss of key hydrogen bond acceptor site. |
| Replacement with Urea/Thiourea | Modulates | Alters hydrogen bonding capacity and geometry. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use calculated molecular descriptors to predict the activity of new or untested compounds, thereby guiding rational drug design.
For classes of compounds like arylpiperazines, various QSAR models have been developed to predict their affinity for targets such as serotonin (B10506) receptors. ijpsonline.comnih.govmdpi.com These models are built using a "training set" of compounds with known biological activities. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are employed to generate an equation that correlates molecular descriptors with activity. mdpi.com
The robustness and predictive power of a QSAR model are evaluated through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) are used to check the model's internal consistency. External validation, which involves using the model to predict the activity of a separate "test set" of compounds not used in model generation, is crucial for assessing its real-world predictive ability. A high correlation coefficient (r²) for the test set indicates a model with good predictive potential. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For arylpiperazine analogues, a combination of electronic, steric, hydrophobic, and topological descriptors is often required to build a successful QSAR model. ijpsonline.comresearchgate.net
Electronic Descriptors : These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the partial negative surface area of a molecule has been shown to correlate with activity, suggesting that electrostatic interactions are important. researchgate.net E-state indices, which encode information about the electronic and topological state of each atom, have also been used successfully. researchgate.net
Hydrophobic Descriptors : LogP (the logarithm of the octanol-water partition coefficient) is a common descriptor for hydrophobicity. The binding of the pyridyl and butyl groups into hydrophobic pockets highlights the importance of this property.
Steric/Topological Descriptors : These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molecular shadow areas (a measure of shape), and connectivity indices. researchgate.net The area of the molecular shadow has been found to be inversely proportional to inhibitory activity in some models, indicating that a less bulky structure may be preferred. researchgate.net
A typical QSAR model might reveal that high affinity is positively correlated with certain electronic features on the pyridyl ring and an optimal level of lipophilicity, while being negatively correlated with steric bulk in specific regions. Such models provide quantitative backing to the qualitative observations from SAR studies and offer a powerful tool for the virtual screening and design of novel, more potent analogues.
Rational Design Strategies for Enhanced Biological Activity
The development of analogues of this compound with improved biological profiles relies on systematic and rational design strategies. These strategies are guided by an understanding of the structure-activity relationships (SAR) within this chemical class and aim to optimize the compound's interaction with its biological target(s), as well as its pharmacokinetic properties.
Lead Compound Optimization Principles
Lead optimization is an iterative process that seeks to enhance the desirable properties of a lead compound, such as this compound, while minimizing undesirable characteristics. patsnap.comdanaher.combiobide.com This process involves chemical modifications to the lead structure to improve potency, selectivity, and metabolic stability. patsnap.combiobide.com Key principles in the optimization of pyridylpiperazine analogues include bioisosteric replacement and functional group modification.
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.comresearchgate.net For analogues of this compound, bioisosteric replacements could be considered for several parts of the molecule:
Pyridyl Ring: The 2-pyridyl moiety is crucial for the activity of many arylpiperazine derivatives. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, influencing target binding. nih.gov Replacing the pyridyl ring with other heteroaromatic systems, such as pyrimidinyl or pyrazinyl, can modulate the electronic properties and binding interactions. nih.govdndi.org Even within the pyridyl ring, shifting the nitrogen to the 3- or 4-position can significantly alter the compound's activity and selectivity. nih.gov
Functional Group Modification: Altering or adding functional groups to the lead structure can also lead to improved activity. For instance, adding substituents to the pyridyl ring could enhance binding affinity. Electron-donating or electron-withdrawing groups at different positions on the pyridyl ring can fine-tune the electronic nature of the aromatic system and potentially lead to more potent analogues. nih.gov
The following table illustrates potential modifications to the lead compound and their rationale based on established optimization principles.
| Molecular Scaffold | Original Group | Potential Modification(s) | Rationale for Modification |
| Aryl Moiety | 2-Pyridyl | 3-Pyridyl, 4-Pyridyl, Pyrimidinyl, Substituted Phenyl | To alter electronic properties, hydrogen bonding potential, and explore different binding modes with the target protein. nih.govdndi.org |
| Acyl Group | Formamide | Acetamide, Propanamide, Sulfonamide | To modify hydrogen bonding capabilities, metabolic stability, and conformational preferences. nih.gov |
| Alkyl Chain | n-Butyl | Ethyl, Propyl, Isobutyl, Cyclobutyl | To modulate lipophilicity, which can affect cell permeability, metabolic stability, and target engagement. |
| Piperazine Core | Piperazine | Homopiperazine, Constrained analogues (e.g., bridged) | To alter the basicity (pKa) and conformational flexibility of the core structure, potentially improving selectivity and reducing off-target effects. enamine.net |
Multi-Target Ligand Design
Complex diseases often involve multiple biological pathways, making a single-target approach potentially suboptimal. nih.govresearchgate.netmdpi.com Multi-target ligand design aims to create a single molecule that can modulate multiple targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net The pyridylpiperazine scaffold is a versatile platform for the development of multi-target ligands due to its presence in numerous compounds with diverse biological activities. mdpi.comresearchgate.net
The design of multi-target ligands based on the this compound scaffold can be approached through several strategies:
Pharmacophore Hybridization: This involves combining the key structural features (pharmacophores) from two or more different ligands known to act on distinct targets into a single molecule. For a pyridylpiperazine analogue, one could envision incorporating a pharmacophore known to interact with a secondary target of interest.
Privileged Scaffold Approach: The pyridylpiperazine core can be considered a "privileged scaffold" as it is capable of binding to a variety of biological targets. mdpi.com By strategic modification of the substituents on this core, it is possible to fine-tune the activity profile to achieve a desired combination of target interactions. For example, modifications to the acyl and aryl groups can direct the molecule to interact with different receptor subtypes or even different receptor families.
An example of rational design for a multi-target ligand could involve modifying the n-butylformamide portion to incorporate features known to inhibit a specific enzyme, while retaining the 2-pyridylpiperazine moiety for its primary target interaction. The linker connecting these two pharmacophoric elements would be crucial for achieving the desired dual activity.
The table below outlines a hypothetical design strategy for a multi-target ligand based on the subject compound.
| Design Strategy | Component 1 (Primary Target) | Component 2 (Secondary Target) | Connecting Linker | Rationale |
| Pharmacophore Merging | 4-(2-pyridyl)piperazine | A moiety known to interact with a secondary target (e.g., an enzyme active site) | The N-butylformamide group could be replaced by a more complex acyl chain. | To create a single molecule with a predefined dual activity profile, potentially leading to synergistic therapeutic effects. nih.gov |
| Scaffold Decoration | Core: 4-(2-pyridyl)piperazine-1-carbonyl | Substituents on the pyridyl and butyl groups | Not applicable | To fine-tune the selectivity profile of the parent molecule to interact with a secondary target in addition to its primary target, by adding specific functional groups. mdpi.com |
Biological and Pharmacological Research Investigations of N Butyl 4 2 Pyridyl Piperazinyl Formamide Pre Clinical/molecular Level
Molecular Target Identification and Characterization
There is no available research data on the molecular targets of N-Butyl(4-(2-pyridyl)piperazinyl)formamide.
Receptor Binding Affinity and Selectivity (e.g., GPCRs, Ion Channels, Transporters)
No studies have been published detailing the binding affinity or selectivity of this compound for any G protein-coupled receptors (GPCRs), ion channels, or transporters.
Enzyme Inhibition/Activation Studies (in vitro biochemical assays)
There is no information available from in vitro biochemical assays regarding the potential for this compound to inhibit or activate any enzymes.
Cell-Based Assays for Mechanistic Understanding (excluding human trials)
No cell-based studies have been reported in the scientific literature to investigate the mechanism of action of this compound.
Cellular Uptake and Distribution Studies
Data on the cellular uptake and distribution of this compound is not available.
Ligand-Induced Signal Transduction Pathway Analysis
There are no studies analyzing any signal transduction pathways that may be modulated by this compound.
Receptor Internalization and Trafficking
Information regarding the effect of this compound on receptor internalization and trafficking is not available.
Protein-Ligand Interaction Studies
There is no published research available detailing the protein-ligand interaction studies of this compound.
Biophysical Characterization of Binding Events
No data from biophysical studies characterizing the binding events of this compound with any biological target have been reported in the scientific literature. Therefore, information regarding its binding affinity, thermodynamics, or kinetics is currently unavailable.
Structural Biology Approaches (e.g., Co-crystallization with Target Proteins, if available in academic research)
There are no publicly accessible records of successful co-crystallization of this compound with any target proteins. Structural biology data, which would provide insight into its binding mode and interactions at a molecular level, has not been published.
Biological Applications as Chemical Probes
A thorough review of academic and research databases reveals no instances of this compound being utilized as a chemical probe in biological investigations. Its potential utility in studying biological pathways or targets remains unexplored and undocumented in the peer-reviewed literature.
Emerging Research Directions and Future Prospects
Integration with Advanced High-Throughput Screening Methodologies
The initial stages of drug discovery heavily rely on the screening of large compound libraries to identify "hit" molecules with desired biological activity. rsc.org High-throughput screening (HTS) has been a cornerstone of this process, but its integration with more advanced and physiologically relevant models is a key area of future development. For a compound like N-Butyl(4-(2-pyridyl)piperazinyl)formamide, future screening efforts will likely move beyond traditional 2D cell cultures.
The use of 3D porous scaffolds to create more realistic tumor microenvironments for cancer drug screening is a significant step forward. nih.govmdpi.com These platforms allow for the evaluation of compound efficacy in a context that better mimics in vivo conditions, potentially leading to the discovery of novel anticancer properties for pyridylpiperazine derivatives. nih.govmdpi.com Furthermore, the development of nanoscale, automated HTS allows for the synthesis and screening of compound libraries "on-the-fly," which can accelerate the discovery process and reduce costs. rsc.org The integration of native mass spectrometry into HTS pipelines also offers a powerful tool for studying protein-ligand interactions, providing valuable data on binding affinity and stoichiometry early in the discovery process. nih.gov
Future HTS campaigns for this compound and its analogues could leverage these advanced methodologies to explore a wider range of biological targets with greater efficiency and accuracy. A summary of these evolving screening technologies is presented below.
| Screening Methodology | Description | Potential Application for Pyridylpiperazines |
| 3D Porous Scaffolds | Utilizes natural polymer-based scaffolds to create 3D tumor models that better mimic in vivo microenvironments. nih.govmdpi.com | Screening for anticancer activity in a more physiologically relevant context. nih.gov |
| Nanoscale Automated Synthesis & Screening | Employs acoustic dispensing technology for the synthesis of compound libraries in a highly miniaturized and automated format, followed by in situ screening. rsc.org | Rapid generation and evaluation of derivatives of the pyridylpiperazine scaffold to identify hits for various targets. rsc.org |
| Native Mass Spectrometry Screening | A biophysical approach to study protein-ligand interactions in a native-like state, providing data on binding thermodynamics and stoichiometry. nih.gov | Direct measurement of binding affinity to target proteins, aiding in the selection and optimization of lead compounds. nih.gov |
Chemoinformatic and Artificial Intelligence Approaches in Design
The application of AI in early drug discovery is summarized in the table below:
| AI Application | Description | Relevance to this compound |
| Generative AI for Molecular Design | AI models create novel molecular structures that meet desired therapeutic profiles. mdpi.comorange.com | Design of new pyridylpiperazine derivatives with optimized activity and safety profiles. |
| Prediction of Bioactivity and Properties | ML algorithms are trained on large datasets to predict biological activities, physicochemical properties, and toxicity. nih.govmdpi.com | Prioritization of synthetic efforts on compounds with a higher probability of success, reducing time and cost. |
| Target Identification and Drug Repurposing | AI analyzes genomic, proteomic, and chemical data to identify new drug targets and potential new uses for existing compounds. nih.govmdpi.com | Identification of novel biological targets for the pyridylpiperazine scaffold. |
Potential as Scaffolds for Complex Chemical Entities
The pyridylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of biological targets. mdpi.com This makes this compound an excellent starting point for the development of more complex chemical entities. The modular nature of this scaffold allows for systematic modifications to fine-tune its pharmacological properties.
Research has demonstrated that arylpiperazine derivatives can be elaborated to target a wide range of receptors and enzymes. For instance, they have been investigated as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis. mdpi.com The development of coordination polymers and metal-organic frameworks (MOFs) using scaffolds like bis(pyrazolyl)pyridines highlights another avenue for creating complex, functional materials, a strategy that could potentially be adapted for pyridylpiperazine-based ligands. mdpi.com
Development of Novel Synthetic Routes
While established methods for the synthesis of N-arylpiperazines exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes is an ongoing area of research. mdpi.comresearchgate.net Traditional methods often rely on palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. mdpi.com However, recent advancements are providing new tools for the synthesis of the core structures found in this compound.
For the N-arylpiperazine core, visible-light-promoted decarboxylative annulation and the use of ruthenium(II) catalysts for diol-diamine coupling represent modern approaches to piperazine (B1678402) synthesis. organic-chemistry.org With respect to the formamide (B127407) moiety, recent research has explored sustainable methods such as the electrochemical upgrading of formic acid and the use of glycerol (B35011) derivatives as a carbonyl source. chemistryviews.orgrsc.org Thermocatalytic conversion of CO2 and H2O over nitride heterostructures also presents a novel route to formamide synthesis under mild conditions. acs.org
A comparison of traditional and emerging synthetic methods is outlined below:
| Synthetic Target | Traditional Methods | Emerging Methods |
| N-Arylpiperazine Core | Pd-catalyzed Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, SNAr. mdpi.com | Visible-light-promoted decarboxylative annulation, Ru(II)-catalyzed diol-diamine coupling. organic-chemistry.org |
| Formamide Moiety | Carbonylation of ammonia (B1221849), aminolysis of methyl formate (B1220265). nih.gov | Electrochemical synthesis from formic acid and nitrite, Cu-catalyzed synthesis from glycerol derivatives, thermocatalytic conversion of CO2 and H2O. chemistryviews.orgrsc.orgacs.org |
Exploration of New Biological Systems (beyond current scope, still academic)
The pyridylpiperazine scaffold is known to interact with a variety of biological targets, and ongoing research continues to uncover new therapeutic opportunities. nih.govnih.gov While some arylpiperazines are known for their effects on the central nervous system, particularly as ligands for serotonergic receptors, recent studies have expanded their potential applications to other areas. nih.gov
For example, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of RND-type multidrug efflux pumps in Gram-negative bacteria, suggesting a role in overcoming antibiotic resistance. nih.gov Other studies have explored pyridylpiperazine derivatives as urease inhibitors, which could be relevant for treating infections by pathogens like Helicobacter pylori. nih.gov Furthermore, the design of multi-target ligands based on the piperazine scaffold is a promising strategy for developing novel antipsychotics. rsc.orgresearchgate.net The evaluation of pyridine (B92270) derivatives as antimalarial agents also opens up another potential therapeutic area for this class of compounds. nih.gov
The diverse biological activities of pyridylpiperazine derivatives are summarized in the table below:
| Biological Target/Application | Therapeutic Area | Reference |
| Serotonin (B10506) Receptors (e.g., 5-HT1A) | Central Nervous System Disorders | nih.gov |
| RND-type Multidrug Efflux Pumps | Antibiotic Resistance | nih.gov |
| Urease | Gastric Disorders (e.g., H. pylori infection) | nih.gov |
| Multi-receptor Ligands (D2, 5-HT1A, 5-HT2A, etc.) | Antipsychotics | rsc.orgresearchgate.net |
| Dihydrofolate Reductase | Malaria | nih.gov |
| Various Cancer-related Targets | Oncology | mdpi.com |
Q & A
Q. What are the established synthetic routes for N-Butyl(4-(2-pyridyl)piperazinyl)formamide, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a pyridyl-containing intermediate. For example:
- Step 1 : React 4-(2-pyridyl)piperazine with a formylating agent (e.g., formic acid or chloroformate) under basic conditions (e.g., triethylamine) to form the formamide backbone.
- Step 2 : Introduce the N-butyl group via alkylation using butyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Key Considerations : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by H/C NMR to confirm regioselectivity .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies protons on the pyridyl ring (δ 8.2–8.5 ppm), piperazinyl CH groups (δ 2.5–3.5 ppm), and butyl chain (δ 0.9–1.6 ppm). C NMR confirms carbonyl (C=O) at ~165 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves spatial conformation, particularly the planarity of the pyridyl ring and torsion angles in the piperazine moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.2) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Receptor Binding Studies : The compound’s piperazinyl-pyridyl motif is a scaffold for targeting serotonin (5-HT) or dopamine receptors. Radiolabeled analogs (e.g., F or C) are synthesized for PET imaging .
- Antimicrobial Development : Derivatives with trifluoromethyl or sulfonamide groups show activity against resistant pathogens (e.g., MRSA) by disrupting DNA gyrase .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen during alkylation. Deprotection with TFA improves final step efficiency .
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to attach the pyridyl group, enhancing regioselectivity .
- Solvent Optimization : Switch from DMF to THF for lower toxicity and easier purification. Yields improve from 65% to 82% under reflux .
Q. What approaches are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Repeat assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to protonation states of the piperazinyl group .
- Meta-Analysis : Compare data across studies using tools like Web of Science to identify outliers or confounding factors (e.g., cell line differences) .
Q. How does the electronic configuration of the pyridyl and piperazinyl groups influence the compound's interaction with biological targets?
- Methodological Answer :
- Pyridyl Group : The electron-deficient ring participates in π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT receptors). Substituents at the 2-position enhance steric complementarity .
- Piperazinyl Group : The basic nitrogen (pKa ~8.5) can protonate at physiological pH, forming hydrogen bonds with Asp116 in bacterial DNA gyrase .
- Experimental Validation : Use UV-Vis spectroscopy to monitor charge-transfer complexes or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
